molecular formula C15H15ClN8O B11094546 4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11094546
M. Wt: 358.78 g/mol
InChI Key: PHCHFKZHBUKUEK-GCBPPVMSSA-N
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Description

4-[4-(1-{(E)-2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-{(E)-2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Hydrazone Moiety: This involves the condensation of a hydrazine derivative with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-{(E)-2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[4-(1-{(E)-2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-[4-(1-{(E)-2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(1-{(E)-2-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE
  • 4-[4-(1-{(E)-2-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE

Uniqueness

The uniqueness of 4-[4-(1-{(E)-2-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZONO}ETHYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required.

Properties

Molecular Formula

C15H15ClN8O

Molecular Weight

358.78 g/mol

IUPAC Name

4-[4-[(E)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C15H15ClN8O/c1-8(11-4-6-12(16)7-5-11)18-19-9(2)13-10(3)24(23-20-13)15-14(17)21-25-22-15/h4-7H,1-3H3,(H2,17,21)/b18-8+,19-9+

InChI Key

PHCHFKZHBUKUEK-GCBPPVMSSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C(\C)/C3=CC=C(C=C3)Cl)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=C(C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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